molecular formula C10H12ClNO4 B1428184 7-Chloro-8-(dimethoxymethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine CAS No. 1346446-96-5

7-Chloro-8-(dimethoxymethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine

Cat. No. B1428184
M. Wt: 245.66 g/mol
InChI Key: MFZAXAGRAFMJGA-UHFFFAOYSA-N
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Description

“7-Chloro-8-(dimethoxymethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine” is a chemical compound with the empirical formula C10H12ClNO4 . It is a solid substance .


Molecular Structure Analysis

The molecular weight of this compound is 245.66 . Its structure can be represented by the SMILES string COC(OC)c1c(Cl)cnc2OCCOc12 .


Physical And Chemical Properties Analysis

This compound is a solid . Its molecular weight is 245.66 . The SMILES string representing its structure is COC(OC)c1c(Cl)cnc2OCCOc12 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Novel Compounds

    The synthesis of new compounds containing 2,3-dihydro[1,4]dioxino[2,3-b]pyridine heterocyclic system, including derivatives such as 2,3-Dihydro-spiro[1,4]dioxino[2,3-b]pyridine-3,3′-pyrrolidine and 2,3-dihydro-spiro[1,4]dioxino[2,3-b]pyridine-3,4′-piperidine, has been achieved starting from 2-chloro-3-pyridinol. These compounds were synthesized using the Smiles rearrangement and flash column chromatography for isomer separation (Soukri et al., 2003).

  • Synthetic Route Development

    Researchers have developed new synthetic routes to previously unattainable 3-substituted 2,3-dihydro-1,4-dioxino[2,3-b]pyridines, demonstrating the compound's versatility for chemical modifications. These routes typically start from 2-chloro-3-oxiranylmethoxypyridine and involve treatment with various nucleophile reagents (Benarab et al., 1993).

Potential Applications in Drug Discovery

  • Drug Precursors

    The compound has been used in the synthesis of imidazo[1,2-h][1,7]naphthyridines, which act as precursors in the synthesis of drugs inhibiting gastric H+/K+-ATPase, a key target in treating various gastrointestinal disorders (Senn-Bilfinger et al., 2008).

  • Scaffolds for Drug Discovery

    Novel analogs of 3-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridines have been synthesized with modifications in the non-aromatic ring. Due to the presence of a versatile hydroxymethyl group, these scaffolds are considered attractive intermediates for potential therapeutic agents (Bartolomea et al., 2003).

Molecular Structure and Electrophysical Studies

  • Molecular Structure Analysis: Studies have been conducted on methyl- and methoxy-substituted di[1,4]benzodithiio[2,3-b:2,3-e]pyridines, examining their molecular structure, electrochemical properties, and electron paramagnetic resonance (EPR). These studies provide insights into the compound's behavior under various conditions, relevant for further applications in material science and chemistry (Bueno et al., 1999).

properties

IUPAC Name

7-chloro-8-(dimethoxymethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO4/c1-13-10(14-2)7-6(11)5-12-9-8(7)15-3-4-16-9/h5,10H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFZAXAGRAFMJGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=C2C(=NC=C1Cl)OCCO2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-8-(dimethoxymethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-Chloro-8-(dimethoxymethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
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7-Chloro-8-(dimethoxymethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
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7-Chloro-8-(dimethoxymethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
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7-Chloro-8-(dimethoxymethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
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7-Chloro-8-(dimethoxymethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
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7-Chloro-8-(dimethoxymethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine

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